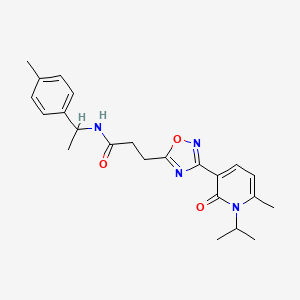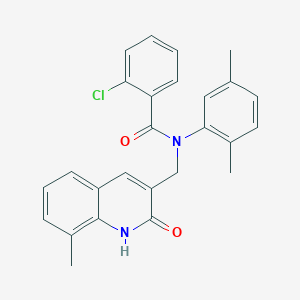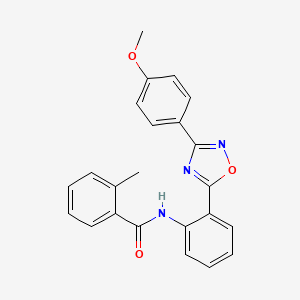
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzenesulfonamide, also known as CMBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMBS is a sulfonamide derivative that belongs to the class of 1,2,4-oxadiazoles, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzenesulfonamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, which are responsible for causing inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in animal models of inflammation. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been shown to exhibit low toxicity in animal models, which makes it a potential candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit COX-2 activity, which makes it a potential candidate for the development of anti-inflammatory drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzenesulfonamide. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of this compound-based drug delivery systems could also be a potential direction for future research.
Méthodes De Synthèse
The synthesis of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzenesulfonamide involves the reaction of 2-chlorobenzaldehyde with 3-amino-1,2,4-oxadiazole in the presence of a base, followed by the reaction of the resulting product with 4-methylbenzenesulfonyl chloride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzenesulfonamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. This makes this compound a potential candidate for the development of anti-inflammatory drugs.
Propriétés
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-11-6-8-12(9-7-11)24(21,22)18-10-15-19-16(20-23-15)13-4-2-3-5-14(13)17/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHEQNVZXFVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
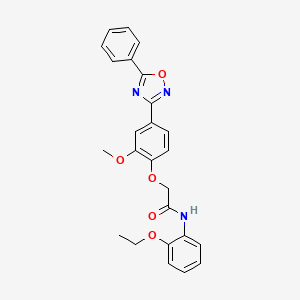


![2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7707496.png)
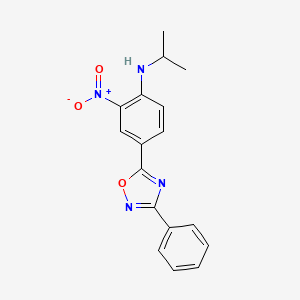
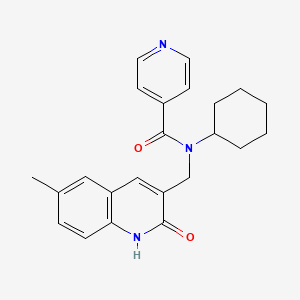
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7707510.png)
![N-(3-fluorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7707521.png)
